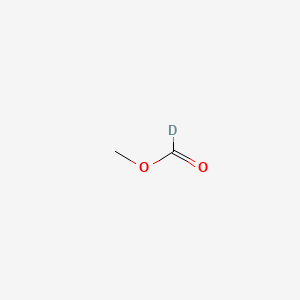
甲酸甲酯-d
描述
Methyl formate-d, also known as methyl formate or methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant odor, high vapor pressure, and low surface tension. This compound is widely used as a precursor to various chemicals of commercial interest .
科学研究应用
Methyl formate-d has several scientific research applications:
Chemistry: Used as a building block for synthesizing other chemicals like formamide, dimethylformamide, and formic acid.
Biology: Studied for its potential as a hydrogen energy carrier due to its high hydrogen storage capacity.
Medicine: Investigated for its use in quick-drying finishes and as a blowing agent for polyurethane foams.
作用机制
Target of Action
Methyl formate-d, also known as Methyl (2H)formate, is a chemical compound that primarily targets the biochemical pathways involved in the production of formamide, dimethylformamide, and formic acid . These compounds are precursors or building blocks for many useful derivatives .
Mode of Action
The interaction of Methyl formate-d with its targets involves the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides . This process is facilitated by the high vapor pressure and low surface tension of Methyl formate-d .
Biochemical Pathways
Methyl formate-d affects the biochemical pathways involved in the synthesis of formamide, dimethylformamide, and formic acid . It is also a precursor to many other compounds of commercial interest . The construction of efficient formate-assimilation pathways in microorganisms is essential for the utilization of cheap, renewable one-carbon compounds .
Action Environment
The action, efficacy, and stability of Methyl formate-d can be influenced by environmental factors. For instance, the catalyst for the production of Methyl formate-d is sensitive to water, which can be present in the carbon monoxide feedstock . Therefore, very dry carbon monoxide is essential . Furthermore, the reaction kinetics of Methyl formate-d can have implications for the ignition behavior of Methyl formate-d/NO2 mixtures .
准备方法
Synthetic Routes and Reaction Conditions
Methyl formate-d can be synthesized through the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
This reaction is typically catalyzed by an acid .
Industrial Production Methods
Industrially, methyl (2H)formate is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:
CH3OH+CO→HCOOCH3
This process, practiced commercially by companies like BASF, achieves high selectivity towards methyl (2H)formate .
化学反应分析
Types of Reactions
Methyl formate-d undergoes various chemical reactions, including:
Hydrogenation: Converts methyl (2H)formate to methanol using catalysts like Cu-SiO2.
Hydrolysis: Produces formic acid and methanol.
Oxidation: Can be oxidized to formic acid.
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and a catalyst such as Cu-SiO2.
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: Often uses oxidizing agents like potassium permanganate.
Major Products
Methanol: From hydrogenation.
Formic Acid: From hydrolysis and oxidation.
相似化合物的比较
Similar Compounds
Ethyl Formate: Similar ester with a slightly higher boiling point.
Methyl Acetate: Another ester with different reactivity and applications.
Uniqueness
Methyl formate-d is unique due to its high vapor pressure, low surface tension, and versatility as a precursor to various chemicals. Its ability to act as a hydrogen energy carrier also sets it apart from other similar compounds .
属性
IUPAC Name |
methyl deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178408 | |
| Record name | Methyl (2H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-38-6 | |
| Record name | Formic-d acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23731-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2H)formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2H)formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2H)formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique insights can be gained from studying methyl formate-d (DC(O)OCH3) as opposed to non-deuterated methyl formate?
A1: Methyl formate-d is a powerful tool for unraveling dissociation mechanisms and reaction pathways. By substituting hydrogen atoms with deuterium, researchers can track the movement of atoms during reactions. For example, studies using methyl formate-d and photoelectron-photoion-photoion coincidence (PEPIPICO) techniques revealed the production of heterogeneous clusters like (MFD)mD+ and (MFD)nCH3OD2+ after excitation with synchrotron radiation. [, ] This isotopic labeling helps clarify the origin of specific atoms in the product ions, revealing details about the dissociation pathways that would be difficult to ascertain otherwise.
Q2: How does the core-level excitation of methyl formate-d clusters influence their fragmentation pathways?
A2: Exciting methyl formate-d clusters with synchrotron radiation near the oxygen K edge leads to a variety of fragmentation products. One significant finding is the production of methyl-oxonium ion (CH3OD2+) and its complexes. [] This suggests that hydrogen/deuterium transfer reactions occur within the excited clusters. Specifically, deuterium transfer from the alpha carbonyl group of the methyl formate-d molecule plays a crucial role in forming these products. [] These findings highlight the importance of intra- and intermolecular interactions in the fragmentation dynamics of core-excited molecular clusters.
Q3: What are the dominant dissociation pathways observed in methyl formate-d upon photodissociation at 193.3 nm?
A3: Photodissociation of methyl formate-d at 193.3 nm results in four primary dissociation pathways leading to the following asymptotes: CH3O(X (2)E)+DCO(X (2)A(')), CH3O(X (2)E)+DCO(A (2)A(\")), CH3OCO(X (2)A('))+D((2)S), and CH3OD(X (1)A('))+CO(X (1)Sigma(+)). [] These pathways were identified and characterized by measuring the kinetic-energy distributions, spatial angular anisotropies, and branching ratios of the photofragments. The branching ratios for these pathways were determined to be 0.73, 0.06, 0.13, and 0.08, respectively, indicating that the first pathway is dominant. [] Interestingly, while the DCO and CH3O products exhibit a negative angular anisotropy parameter (β ≈ -0.37), the other products show nearly isotropic angular distributions, suggesting the potential influence of nonadiabatic transitions in the fragmentation process. []
Q4: What analytical techniques are particularly useful for investigating the fragmentation dynamics of methyl formate-d?
A4: Several powerful analytical techniques are employed to study methyl formate-d fragmentation. Time-of-flight (TOF) mass spectrometry, coupled with pulsed synchrotron radiation, enables the simultaneous detection of various ion yields as a function of photon energy. [] This method is particularly useful for studying near edge X-ray absorption fine structure (NEXAFS) and identifying specific core resonances associated with fragment ion production. [] Photoion-photoion coincidence (PIPICO) techniques provide further insights by correlating the detection of ion pairs, revealing information about the charge state and dissociation pathways of the precursor molecules. [, ] By combining these techniques, researchers can gain a deeper understanding of the complex fragmentation dynamics that occur in core-excited methyl formate-d molecules and clusters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


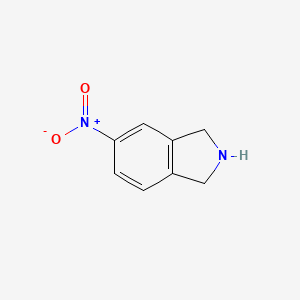
![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)


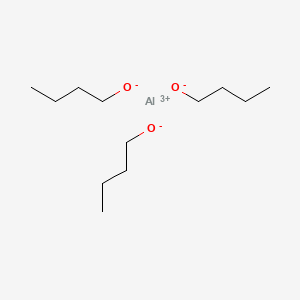

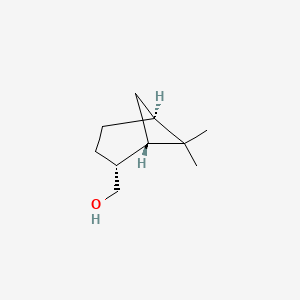

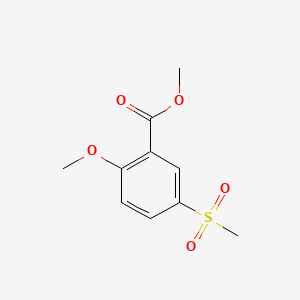
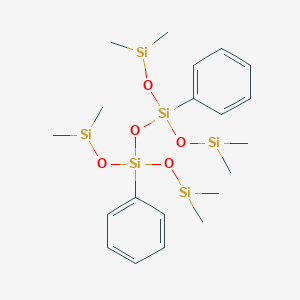



![N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1587943.png)
